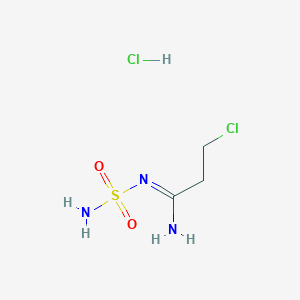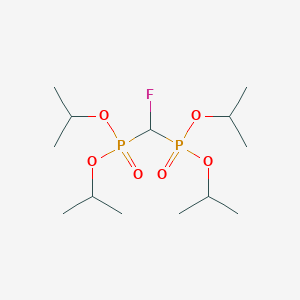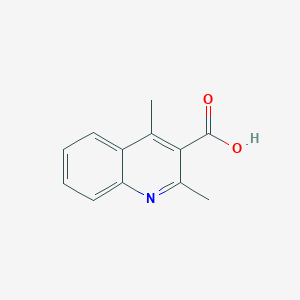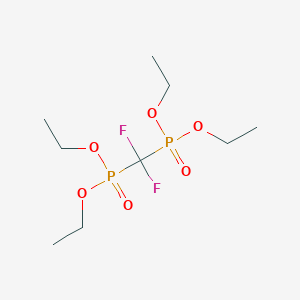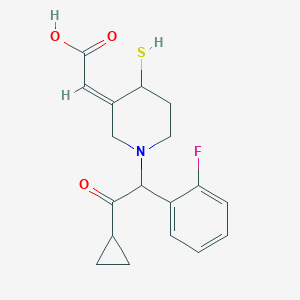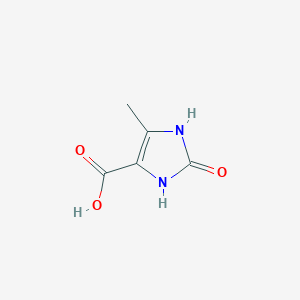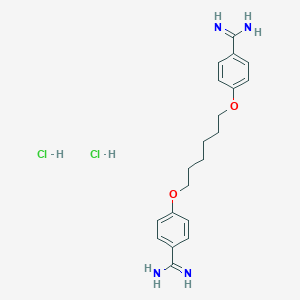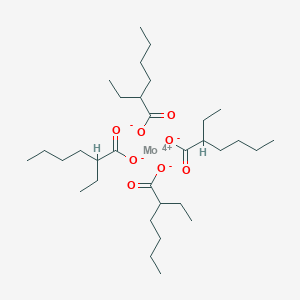
Molybdenum(4+) tetrakis(2-ethylhexanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum(4+) tetrakis(2-ethylhexanoate) is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields, including catalysis, materials science, and biochemistry. This compound is a molybdenum complex that is synthesized through a straightforward process using 2-ethylhexanoic acid and molybdenum trioxide.
科学的研究の応用
Molybdenum(4+) tetrakis(2-ethylhexanoate) has been extensively studied for its catalytic properties. It has been shown to be an effective catalyst in various reactions, including olefin metathesis, alkene epoxidation, and oxidation of alcohols. The compound has also been explored for its potential applications in materials science, including the synthesis of thin films and nanoparticles.
作用機序
The mechanism of action of molybdenum(4+) tetrakis(2-ethylhexanoate) as a catalyst is complex and depends on the specific reaction being catalyzed. In general, the compound acts as a Lewis acid, which can coordinate with the substrate and activate it towards the reaction. The molybdenum center can also undergo redox reactions, which can facilitate the transfer of electrons during the reaction.
生化学的および生理学的効果
Molybdenum(4+) tetrakis(2-ethylhexanoate) has not been extensively studied for its biochemical and physiological effects. However, molybdenum is an essential trace element that is required for the activity of various enzymes, including xanthine oxidase and aldehyde oxidase. Therefore, it is possible that molybdenum(4+) tetrakis(2-ethylhexanoate) may have some biochemical and physiological effects, although further research is needed to confirm this.
実験室実験の利点と制限
One of the main advantages of molybdenum(4+) tetrakis(2-ethylhexanoate) is its high catalytic activity and selectivity. The compound can be used in small quantities, which makes it cost-effective for large-scale reactions. Additionally, the compound is stable and can be stored for long periods without significant degradation.
One of the limitations of molybdenum(4+) tetrakis(2-ethylhexanoate) is its sensitivity to air and moisture. The compound must be handled in an inert atmosphere, and care must be taken to prevent exposure to air and moisture during storage and handling.
将来の方向性
There are several future directions for the study of molybdenum(4+) tetrakis(2-ethylhexanoate). One area of interest is the development of new catalytic applications for the compound. Additionally, the compound's potential as a material for thin films and nanoparticles could be explored further. Finally, more research is needed to understand the biochemical and physiological effects of molybdenum(4+) tetrakis(2-ethylhexanoate) and its potential as a therapeutic agent.
In conclusion, molybdenum(4+) tetrakis(2-ethylhexanoate) is a promising compound with potential applications in catalysis, materials science, and biochemistry. The compound's synthesis method is straightforward, and it can be obtained in high yields and purity. The mechanism of action of the compound is complex, and further research is needed to understand its biochemical and physiological effects fully. Despite its limitations, molybdenum(4+) tetrakis(2-ethylhexanoate) is a valuable compound for laboratory experiments and has significant potential for future research.
合成法
Molybdenum(4+) tetrakis(2-ethylhexanoate) is synthesized through a simple reaction between 2-ethylhexanoic acid and molybdenum trioxide. The reaction is carried out in an inert atmosphere, and the product is obtained through a series of purification steps. The synthesis method is well-established, and the compound can be obtained in high yields and purity.
特性
CAS番号 |
106414-11-3 |
|---|---|
製品名 |
Molybdenum(4+) tetrakis(2-ethylhexanoate) |
分子式 |
C32H60MoO8 |
分子量 |
668.8 g/mol |
IUPAC名 |
2-ethylhexanoate;molybdenum(4+) |
InChI |
InChI=1S/4C8H16O2.Mo/c4*1-3-5-6-7(4-2)8(9)10;/h4*7H,3-6H2,1-2H3,(H,9,10);/q;;;;+4/p-4 |
InChIキー |
YKJSOAKPHMIDLP-UHFFFAOYSA-J |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mo+4] |
正規SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mo+4] |
同義語 |
Molybdenum octanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



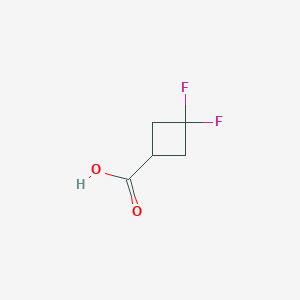
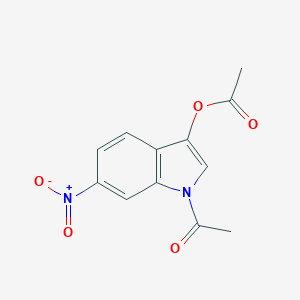
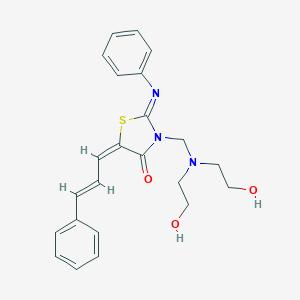
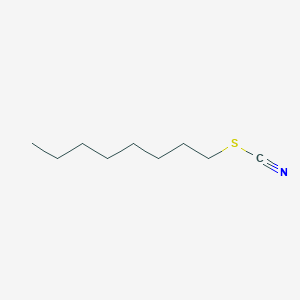

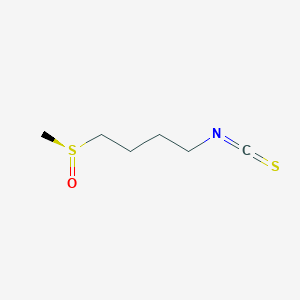
![[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B28027.png)
